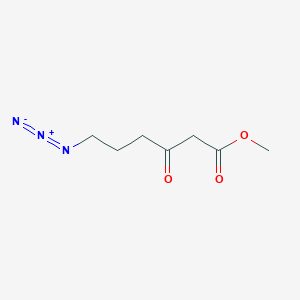
Methyl 6-azido-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-azido-3-oxohexanoate is an organic compound that belongs to the class of azido ketones. This compound is characterized by the presence of an azido group (-N₃) attached to the sixth carbon of a hexanoate chain, with a keto group (C=O) on the third carbon. It is a versatile intermediate used in various chemical reactions and has significant applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-azido-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl 6-bromo-3-oxohexanoate with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-azido-3-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts (CuAAC) with terminal alkynes.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
Methyl 6-azido-3-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential antiviral, antibacterial, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 6-azido-3-oxohexanoate primarily involves its reactivity as an azido compound. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in “click chemistry” for the rapid and selective formation of covalent bonds. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into complex molecular structures.
Comparación Con Compuestos Similares
Methyl 6-azido-3-oxohexanoate can be compared with other azido ketones and esters:
Methyl 6-azidohexanoate: Lacks the keto group, making it less reactive in certain cycloaddition reactions.
Methyl 3-azido-3-oxopropanoate: A shorter chain azido ketone with different reactivity and applications.
Ethyl 6-azido-3-oxohexanoate: Similar structure but with an ethyl ester group, which may influence solubility and reactivity.
The uniqueness of this compound lies in its combination of the azido and keto functional groups, providing a versatile platform for diverse chemical transformations and applications.
Propiedades
Número CAS |
103143-02-8 |
|---|---|
Fórmula molecular |
C7H11N3O3 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
methyl 6-azido-3-oxohexanoate |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)5-6(11)3-2-4-9-10-8/h2-5H2,1H3 |
Clave InChI |
FIYOFEFALKXYGX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


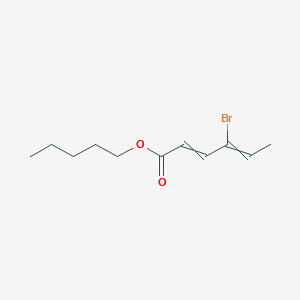
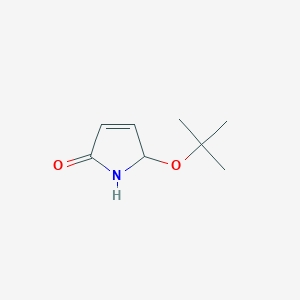
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
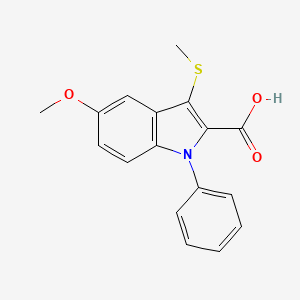
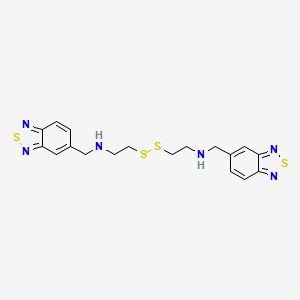
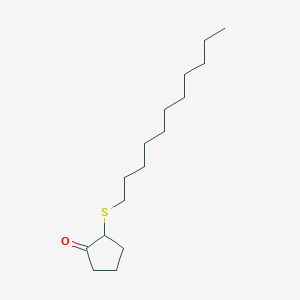

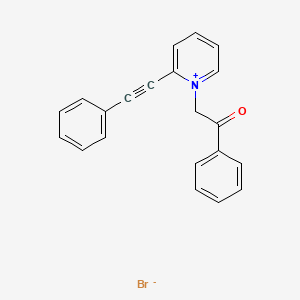
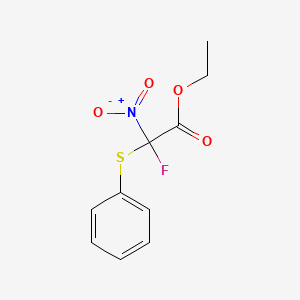

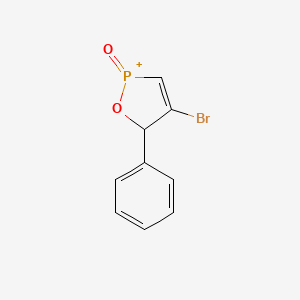
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
